2-(2-fluorobenzyl)-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1(2H)-one
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Overview
Description
2-(2-Fluorobenzyl)-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound that belongs to the class of isoquinolinones This compound features a complex structure with multiple functional groups, including a fluorobenzyl group, a phenylethoxy group, and a dihydroisoquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorobenzyl)-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Isoquinolinone Core: The synthesis begins with the construction of the isoquinolinone core. This can be achieved through a Pictet-Spengler reaction, where an appropriate benzylamine reacts with an aldehyde or ketone under acidic conditions to form the dihydroisoquinoline intermediate.
Introduction of the Fluorobenzyl Group: The next step involves the introduction of the 2-fluorobenzyl group. This can be accomplished through a nucleophilic substitution reaction, where the dihydroisoquinoline intermediate reacts with a fluorobenzyl halide in the presence of a base.
Attachment of the Phenylethoxy Group: Finally, the phenylethoxy group is introduced via an etherification reaction. This involves the reaction of the intermediate with a phenylethanol derivative under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced technologies might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorobenzyl)-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to modify the isoquinolinone core or other functional groups. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The fluorobenzyl and phenylethoxy groups can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Fluorobenzyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-fluorobenzyl)-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1(2H)-one can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may serve as a probe to study the interactions of isoquinolinone derivatives with biological targets. Its structural features make it a candidate for investigating enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties. Isoquinolinone derivatives have been studied for their potential as anti-inflammatory, anticancer, and neuroprotective agents. The presence of the fluorobenzyl and phenylethoxy groups might enhance the compound’s bioactivity and selectivity.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-(2-fluorobenzyl)-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1(2H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The fluorobenzyl group could enhance binding affinity through hydrophobic interactions, while the phenylethoxy group might contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorobenzyl)-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1(2H)-one: Similar structure but with a chlorine atom instead of fluorine.
2-(2-Methylbenzyl)-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1(2H)-one: Similar structure with a methyl group instead of fluorine.
2-(2-Bromobenzyl)-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1(2H)-one: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorobenzyl group in 2-(2-fluorobenzyl)-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1(2H)-one imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity. Fluorine atoms can influence the compound’s metabolic stability and binding interactions, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
2-[(2-fluorophenyl)methyl]-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FNO2/c1-17(18-8-3-2-4-9-18)28-23-13-7-11-21-20(23)14-15-26(24(21)27)16-19-10-5-6-12-22(19)25/h2-13,17H,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWVMDCLSJGDBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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